Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt
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Description
Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt is a useful research compound. Its molecular formula is C58H50N6O14 and its molecular weight is 1055.0 g/mol. The purity is usually 95%.
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Biological Activity
Xanthylium compounds have garnered attention in recent years due to their diverse biological activities and potential applications in pharmaceuticals and food sciences. This article delves into the biological activity of the specific compound Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt , exploring its synthesis, mechanisms of action, and implications for health and disease.
1. Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a xanthylium core with various substituents that enhance its biological properties. The molecular formula is C29H25N3O7, with a molecular weight of approximately 527.52 g/mol . The presence of dimethylamino groups contributes to its solubility and reactivity.
2. Synthesis and Characterization
Recent studies have focused on synthesizing xanthylium derivatives to evaluate their biological activities. For example, the synthesis of xanthylium derivatives has been achieved through various chemical reactions involving curcumin analogs . The characterization of these compounds typically involves techniques such as FT-IR spectroscopy and NMR spectroscopy to confirm structural integrity and purity.
3.1 Antiproliferative Effects
One of the most significant biological activities observed in xanthylium derivatives is their antiproliferative effect . Research indicates that these compounds can inhibit the growth of cancer cells. In vitro studies using P19 murine embryonic carcinoma cells demonstrated that xanthylium derivatives modify cell cycle progression, leading to reduced proliferation rates . The mechanism appears to involve the modulation of checkpoint proteins that regulate cell division.
3.2 Antioxidant Properties
Xanthylium compounds also exhibit notable antioxidant activity . They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that xanthylium derivatives can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes .
3.3 Color Activity in Food Applications
In addition to their medicinal properties, xanthylium derivatives play a role in food science as colorants. They are used as pigments in white wine, where they contribute to color stability and intensity . Their ability to form stable complexes with polyphenols enhances their color activity, making them valuable in food processing.
4. Case Studies
Several case studies highlight the efficacy of xanthylium derivatives:
- Case Study 1 : A study evaluated the antiproliferative effects of synthesized xanthylium derivatives on P19 cells, revealing significant inhibition of cell growth at specific concentrations .
- Case Study 2 : Research into the antioxidant properties demonstrated that xanthylium compounds could significantly reduce oxidative damage in neuronal cell lines, suggesting potential therapeutic applications for neuroprotection .
5. Research Findings Summary Table
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQYEQKHQZYMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H50N6O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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